molecular formula C10H9IN2S B7645465 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine

4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine

Cat. No. B7645465
M. Wt: 316.16 g/mol
InChI Key: LCXLEWNYHDXUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine, also known as IMPY, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thiazole derivatives and has been shown to exhibit a range of interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine involves its binding to Aβ plaques, which are composed of aggregated beta-amyloid peptides. This compound has been shown to bind specifically to the beta-sheet structure of Aβ peptides, which is thought to be the main component of Aβ plaques. This binding results in the formation of a stable complex between this compound and Aβ plaques, which can be detected using various imaging techniques.
Biochemical and Physiological Effects
In addition to its applications in imaging Aβ plaques, this compound has also been shown to exhibit a range of interesting biochemical and physiological effects. For example, this compound has been shown to inhibit the aggregation of Aβ peptides, which may have implications for the development of new therapies for Alzheimer's disease. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine in lab experiments is its high affinity and selectivity for Aβ plaques. This property allows for the detection and imaging of Aβ plaques with high sensitivity and specificity. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient tool for researchers. However, there are also some limitations to using this compound in lab experiments. For example, the binding of this compound to Aβ plaques can be affected by factors such as pH and temperature, which may need to be carefully controlled during experiments.

Future Directions

There are several potential future directions for research on 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine. One area of interest is the development of new imaging techniques that can detect Aβ plaques with even greater sensitivity and specificity. Another area of interest is the development of new therapies for Alzheimer's disease that target the aggregation of Aβ peptides. Finally, there is also potential for the use of this compound in the imaging and detection of other protein aggregates that are associated with neurodegenerative diseases.

Synthesis Methods

There are several methods for synthesizing 4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine, but one of the most commonly used procedures involves the reaction of 4-iodoaniline with methyl isothiocyanate in the presence of a base. This reaction results in the formation of the thiazole ring and the introduction of the methyl and iodine substituents. The resulting product can then be purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to exhibit high affinity and selectivity for the amyloid-beta (Aβ) plaques that are characteristic of Alzheimer's disease. This property has made this compound a valuable tool for detecting and imaging Aβ plaques in vivo, which can aid in the diagnosis and monitoring of Alzheimer's disease.

properties

IUPAC Name

4-(4-iodophenyl)-N-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2S/c1-12-10-13-9(6-14-10)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXLEWNYHDXUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=CS1)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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